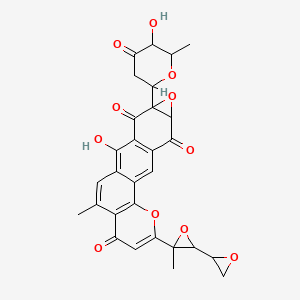
Clecarmycin A1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Clecarmycin A1 is a natural product found in Streptomyces albidoflavus and Streptomyces with data available.
Scientific Research Applications
Antitumor Properties
Clecarmycin A1, along with its variant Clecarmycin C, is derived from Streptomyces sp. DO-114 and shows promising antitumor properties. These compounds have demonstrated effectiveness against leukemia P388 and sarcoma 180 in mice, as well as antiproliferative activities against human HeLa S3 cells. The isolation process involves fermentation with a porous polymer resin that adsorbs antibiotics, leading to increased titers. The compounds are active against bacteria as well (Fujii et al., 1995).
Interaction with Bacterial DNA Gyrase
Clecarmycin A1 is part of the aminocoumarin group of antibiotics, which includes novobiocin, clorobiocin, and coumermycin A1. These compounds are potent inhibitors of the bacterial type II topoisomerase DNA gyrase, differing from fluoroquinolones like ciprofloxacin in their binding sites and mode of action. Novobiocin, a related compound, has been used clinically against Staphylococcus aureus infections. Aminocoumarins are also capable of inhibiting the fluoroquinolone-induced activation of RecA, thereby reducing the risk of resistance development in antibacterial therapy (Heide, 2014).
Potential in Antibacterial Therapy
Clecarmycin A1, along with other coumarin derivatives, has been noted for its antibacterial activities. These compounds inhibit the growth of bacteria, including challenging pathogens like Borrelia burgdorferi, the causative agent of Lyme disease. They target the B subunit of DNA gyrase in bacteria, essential for DNA replication. Given the sensitivity of B. burgdorferi to coumarin antibiotics, these compounds are considered for treatments in diseases like Lyme disease (Samuels & Garon, 1993).
Applications Beyond Antibiotics
The aminocoumarin antibiotics, including compounds like Clecarmycin A1, have applications that extend beyond their antibacterial properties. They have been explored for potential uses in oncology, underscoring the diverse applications of these compounds. The detailed understanding of their biosynthetic pathways allows for the generation of new aminocoumarin derivatives, expanding their potential therapeutic applications (Heide et al., 2008).
properties
Product Name |
Clecarmycin A1 |
|---|---|
Molecular Formula |
C29H24O11 |
Molecular Weight |
548.5 g/mol |
IUPAC Name |
2-hydroxy-5-(5-hydroxy-6-methyl-4-oxooxan-2-yl)-18-methyl-14-[2-methyl-3-(oxiran-2-yl)oxiran-2-yl]-6,13-dioxapentacyclo[9.8.0.03,9.05,7.012,17]nonadeca-1,3(9),10,12(17),14,18-hexaene-4,8,16-trione |
InChI |
InChI=1S/C29H24O11/c1-9-4-11-12(24-19(9)14(30)6-17(38-24)28(3)26(39-28)16-8-36-16)5-13-20(22(11)33)25(35)29(27(40-29)23(13)34)18-7-15(31)21(32)10(2)37-18/h4-6,10,16,18,21,26-27,32-33H,7-8H2,1-3H3 |
InChI Key |
ABNJCNGVZLNFJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(=O)CC(O1)C23C(O2)C(=O)C4=C(C3=O)C(=C5C=C(C6=C(C5=C4)OC(=CC6=O)C7(C(O7)C8CO8)C)C)O)O |
synonyms |
clecarmycin A1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



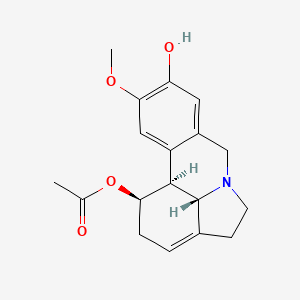

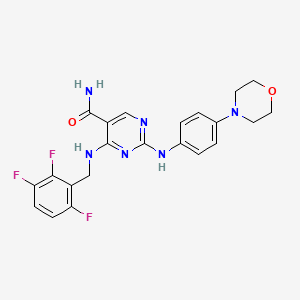
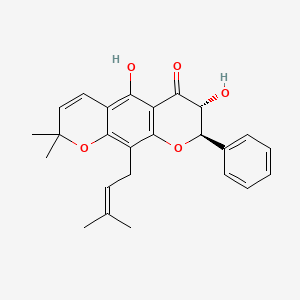


![(2S,3S,7S,7aS)-3-Hydroxy-7-methyl-2-[(1E)-1-propen-1-yl]-2,3,7,7a-tetrahydro-5H-furo[3,4-b]pyran-5-one](/img/structure/B1245266.png)



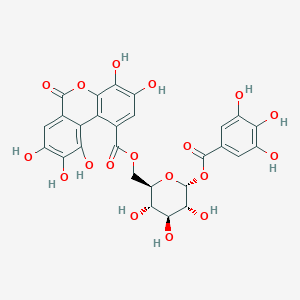
![(2S,3S,4S)-4-(hydroxymethyl)-2-methoxy-3-[(2E)-6-methylhept-2-en-2-yl]cyclohexanone](/img/structure/B1245273.png)
![(2R*,3R*)-2,3-dihydro-7-hydroxy-2,3-dimethyl-2-[4,8-dimethyl-3(E)-7-nonadien-6-onyl]furo[3,2-c]coumarin](/img/structure/B1245275.png)
